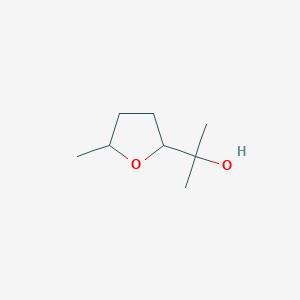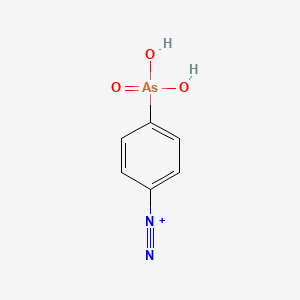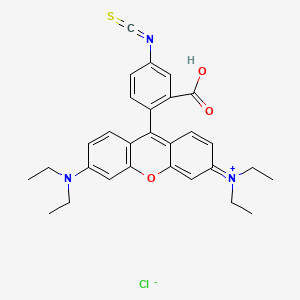
4-Isothiocyanatorhodamine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodamine B 5-isothiocyanate is the 5-isomer of rhodamine B isothiocyanate. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Capillary Zone Electrophoretic Separation
Rhodamine B isothiocyanate has been utilized in enhancing the sensitivity of on-line chemiluminescence detection of proteins separated by capillary zone electrophoresis. This method allowed for the determination of bovine serum albumin in specific concentration ranges, highlighting its usefulness in protein analysis (Hara, Nishida, Kayama, & Nakajima, 1994).
Surface-Enhanced Raman Scattering and Fluorescent Imaging
Rhodamine B isothiocyanate-modified Ag nanoaggregates on dielectric beads have shown potential in biological sensing and recognition. This application leverages its strong surface-enhanced Raman scattering signal and measurable amount of fluorescence, making it suitable for biological applications like drug development and gene delivery (Kim, Lee, Lee, & Shin, 2008).
Luminescence and X-ray Photoelectron Spectroscopy Studies
The adsorption of Rhodamine B isothiocyanate onto microcrystalline cellulose and its impact on fluorescence quantum yields have been studied. This research provides insights into the interaction between the dye and cellulose, which can be pivotal in the development of novel materials (Ferreira, Cabral, Almeida, Oliveira, Reis, & Rego, 1998).
Selective Fluorescent Labeling
The use of fluorescent reagents like rhodamine B isothiocyanate for selective labeling of myosin subfragment-1 ATPase demonstrates its application in the detailed study of proteins and their functions (Hiratsuka, 1987).
Optical Sensor for Sulfur Dioxide
Rhodamine B isothiocyanate has been evaluated for use in optical sensors for measuring sulfur dioxide in gaseous samples. Its sensitivity to dynamic quenching by sulfur dioxide highlights its potential in environmental monitoring (Razek, Miller, Hassan, & Arnold, 1999).
Protein Detection using Chemiluminescence Detection
The chemical has been used for labeling proteins to improve the sensitivity of chemiluminescence detection in protein analysis, showcasing its applicability in biochemical assays (Hara, Nishida, & Nakajima, 1994).
Chemosensor for Iron(III) Ions and Optical Imaging
Rhodamine B isothiocyanate doped silica-coated silica nanoparticles were used for sensitizing Fe3+ ions selectively and for enhanced fluorescence imaging in vitro, indicating its utility in targeted probe development and optical imaging on cancer cells (Tao, Chen, Yang, & Wang, 2012).
Propiedades
Número CAS |
14696-19-6 |
|---|---|
Nombre del producto |
4-Isothiocyanatorhodamine B |
Fórmula molecular |
C29H30ClN3O3S |
Peso molecular |
536.1 g/mol |
Nombre IUPAC |
[9-(2-carboxy-4-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)22-12-9-19(30-18-36)15-25(22)29(33)34;/h9-17H,5-8H2,1-4H3;1H |
Clave InChI |
YVSWPCCVTYEEHG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



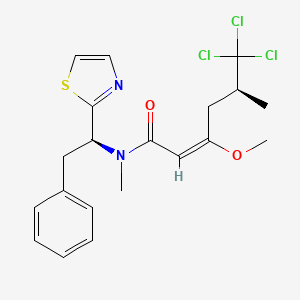
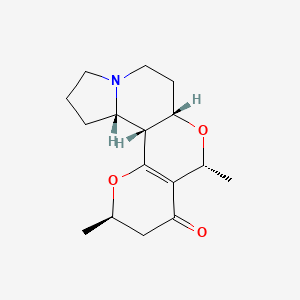
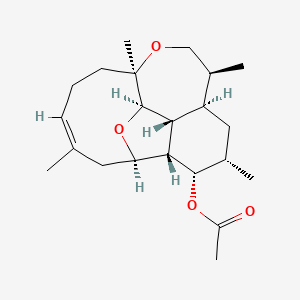
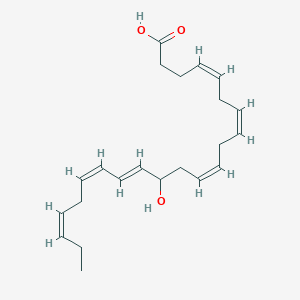
![6-[[4,4,6a,6b,11,11,14b-Heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1252192.png)
![4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide](/img/structure/B1252195.png)
![(1S,4Z,8Z,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one](/img/structure/B1252196.png)
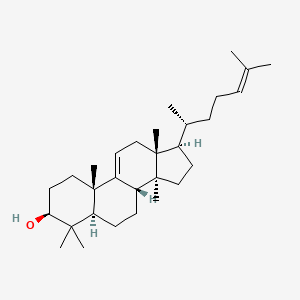
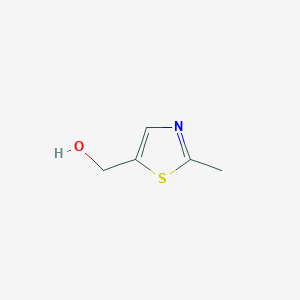
![6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione](/img/structure/B1252201.png)
